(R)-DI-Tert-butyl 2-((benzyloxy)methoxy)succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-DI-Tert-butyl 2-((benzyloxy)methoxy)succinate is a chemical compound with the molecular formula C20H30O6 and a molecular weight of 366.45 g/mol . This compound is known for its unique structure, which includes tert-butyl groups and a benzyloxy methoxy moiety attached to a succinate backbone. It is often used in organic synthesis and various chemical research applications.
Vorbereitungsmethoden
The preparation of ®-DI-Tert-butyl 2-((benzyloxy)methoxy)succinate typically involves the esterification of succinic acid derivatives with tert-butyl alcohol in the presence of an acid catalyst. The benzyloxy methoxy group is introduced through a series of protection and deprotection steps involving benzyl chloride and methanol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Analyse Chemischer Reaktionen
®-DI-Tert-butyl 2-((benzyloxy)methoxy)succinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the benzyloxy or methoxy groups are replaced by other nucleophiles such as halides or amines.
Wissenschaftliche Forschungsanwendungen
®-DI-Tert-butyl 2-((benzyloxy)methoxy)succinate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals and agrochemicals. Additionally, it is employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ®-DI-Tert-butyl 2-((benzyloxy)methoxy)succinate include:
Di-tert-butyl succinate: Lacks the benzyloxy methoxy group, making it less versatile in certain synthetic applications.
Benzyloxy methoxy succinate: Lacks the tert-butyl groups, resulting in different steric and electronic properties.
Tert-butyl benzyloxy methoxy succinate: Contains both tert-butyl and benzyloxy methoxy groups but may differ in stereochemistry or substitution pattern.
These comparisons highlight the unique combination of functional groups in ®-DI-Tert-butyl 2-((benzyloxy)methoxy)succinate, which contributes to its distinct reactivity and applications in research.
Eigenschaften
Molekularformel |
C20H30O6 |
---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
ditert-butyl (2R)-2-(phenylmethoxymethoxy)butanedioate |
InChI |
InChI=1S/C20H30O6/c1-19(2,3)25-17(21)12-16(18(22)26-20(4,5)6)24-14-23-13-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3/t16-/m1/s1 |
InChI-Schlüssel |
BPVDAHWDTXTKMB-MRXNPFEDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)OCOCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)OCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.